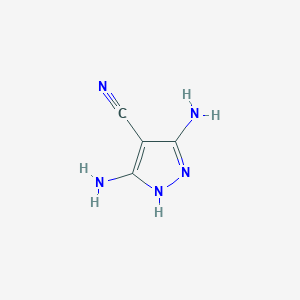

3,5-diamino-1H-pyrazole-4-carbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-diamino-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKASYLSHAZSEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557327 | |

| Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6844-58-2 | |

| Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Diamino 1h Pyrazole 4 Carbonitrile and Its Advanced Precursors

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of 3,5-diamino-1H-pyrazole-4-carbonitrile have been foundational in heterocyclic chemistry. These routes often involve the condensation of readily available starting materials and have been refined over many years.

Reactions Involving Malononitrile (B47326) and Hydrazine (B178648) Derivatives

A cornerstone in the synthesis of 3,5-diaminopyrazole derivatives is the reaction between malononitrile or its precursors and hydrazine derivatives. This method is valued for its directness and the accessibility of the starting materials. The reaction of phenylmalononitrile with hydrazine hydrate (B1144303), for instance, directly yields 3,5-diamino-4-phenylpyrazole. rsc.org A classic approach involves the condensation of malononitrile with hydrazine hydrate to produce 3,5-diaminopyrazole intermediates, which can then be further functionalized. smolecule.com

The reaction mechanism is believed to involve the dimerization of malononitrile prior to the reaction with hydrazine. It has been suggested that the formation of 5-amino-4-cyanopyrazole occurs when two moles of malononitrile condense with one mole of hydrazine. beilstein-journals.org This initial dimerization is a key step before the cyclization with hydrazine.

Synthesis via Diazotization and Cyclization

Another established route involves the diazotization of an aromatic amine, followed by a coupling reaction and subsequent cyclization. In this sequence, a substituted aniline (B41778) is first diazotized using nitrous acid. The resulting diazonium salt is then coupled with malononitrile, often in the presence of a base like sodium acetate, to form a 2-(arylhydrazono)propanedinitrile intermediate. connectjournals.com This intermediate is then cyclized by reacting it with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as glacial acetic acid, to afford the desired 4-arylazo-3,5-diaminopyrazole derivative. connectjournals.com This multi-step process allows for the introduction of a variety of substituents on the pyrazole (B372694) ring, originating from the initial aniline. A similar process has been described for upscaling the synthesis of a 3,5-diamino-1H-pyrazole derivative, where the diazotized aniline is quenched with malononitrile to form an intermediate that is then isolated and cyclized with hydrazine. nih.gov

Multi-component Reactions for Pyrazole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazole derivatives in a single step. These reactions combine three or more reactants in a one-pot synthesis. For the preparation of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles, a three-component reaction of an aromatic aldehyde, malononitrile, and a phenylhydrazine (B124118) derivative can be employed. scielo.org.za This approach is often carried out in green media such as water and ethanol (B145695) at room temperature.

The general mechanism for these reactions involves the initial formation of an intermediate from the aldehyde and malononitrile, which then reacts with the hydrazine derivative to undergo cyclization and form the pyrazole ring. The use of various catalysts can facilitate this process, leading to high yields of the desired products.

Advanced and Green Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches focus on the use of catalysts, alternative energy sources, and environmentally benign reaction conditions.

Catalyst-Mediated Syntheses (e.g., Modified Layered Double Hydroxides, Thiazole (B1198619) Complexes)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity.

Modified Layered Double Hydroxides (LDHs): Layered double hydroxides have emerged as effective heterogeneous catalysts in various organic transformations, including the synthesis of pyrazole derivatives. researchgate.netresearchgate.netmdpi.comnih.gov A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, which is nano copper immobilized on a modified layered double hydroxide (B78521), has been developed for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. researchgate.netrsc.org This catalyst facilitates a three-component one-pot reaction of benzaldehydes, malononitrile, and phenylhydrazine in an environmentally friendly H₂O/EtOH solvent system at 55 °C. rsc.org This method offers several advantages, including being eco-friendly, simple, and providing high yields in short reaction times. researchgate.net Another example is a Zn/Cu layered double hydroxide which has been used to catalyze the one-pot reaction between arylaldehydes, malononitrile, and phenylhydrazine in ethanol at room temperature, resulting in excellent yields. citedrive.com The reusability of these catalysts is a key feature of their green credentials. For example, Fe₃O₄@CoFe-LDH has been shown to be a stable, economical, and environmentally friendly catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives. jsynthchem.comjsynthchem.com

Thiazole Complexes: Thiazole-containing metal complexes have also been investigated as catalysts for pyrazole synthesis. Fe(III), Pd(II), and Cu(II) complexes derived from new thiazole derivatives have been prepared and their catalytic activity evaluated. acs.org The catalytic activity of a Pd(II) complex, in particular, was assessed for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, demonstrating a modern approach that combines catalysis with an alternative energy source. acs.org

The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives.

| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, Malononitrile, Phenylhydrazine | H₂O/EtOH | 55 °C | 15–27 min | 85–93 | researchgate.net |

| Zn/Cu LDH | Arylaldehydes, Malononitrile, Phenylhydrazine | Ethanol | Room Temp. | - | 76–94 | citedrive.com |

| Fe₃O₄@CoFe-LDH | Aldehyde, Acetoacetate, Malononitrile, Hydrazine hydrate | Ethanol | 70 °C | 30 min | High | jsynthchem.comjsynthchem.com |

| Fe₃O₄@SiO₂@Tannic acid | Azo-linked aldehydes, Malononitrile, Phenylhydrazine or p-tolylhydrazine | - | Room Temp. | Short | High | nih.govfrontiersin.org |

| Thiazole-Pd(II) Complex | Various reactants for pyrazole-4-carbonitriles | - | - | - | - | acs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and often enhance product purity compared to conventional heating methods. acs.orgdergipark.org.tr This technique has been successfully applied to the synthesis of various pyrazole derivatives.

Comparative studies have highlighted the advantages of MAOS over traditional heating. For the synthesis of phenyl-1H-pyrazoles, microwave irradiation at 60°C for 5 minutes with a power of 50W resulted in yields of 91-98%, whereas conventional heating at 75°C for 2 hours gave yields of 73-90%. researchgate.netnih.gov Similarly, for the synthesis of pyrano[2,3-c]pyrazoles, a microwave-assisted approach completed the reaction in less than 5 minutes with excellent yields, a significant improvement over conventional stirring at room temperature. nih.gov

The following table provides a comparison between conventional and microwave-assisted synthesis for pyrazole derivatives.

| Synthesis Method | Temperature | Time | Yield (%) | Reference |

| Phenyl-1H-pyrazoles | ||||

| Conventional Heating | 75 °C | 2 hours | 73–90 | researchgate.netnih.gov |

| Microwave-Assisted | 60 °C | 5 min | 91–98 | researchgate.netnih.gov |

| Pyrano[2,3-c]pyrazoles | ||||

| Conventional Stirring | Room Temp. | - | - | nih.gov |

| Microwave-Assisted | - | < 5 min | Excellent | nih.gov |

Microwave irradiation has also been employed in three-component syntheses of pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the versatility of this technology in constructing complex heterocyclic systems efficiently. nih.govrsc.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce waste, cost, and environmental impact. For the synthesis of pyrazole derivatives, including precursors to this compound, several solvent-free methods have been explored.

One prominent approach involves mechanochemistry, where mechanical force is used to induce chemical reactions. A three-component mechanochemical reaction has been successfully employed for the synthesis of novel 5-amino-pyrazole-4-carbonitriles. nih.govrsc.org This method utilizes synthetized azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine in the presence of a magnetically separable nanoparticle catalyst (Fe3O4@SiO2@Tannic acid). nih.gov The reactions proceed rapidly and in high yields. The catalyst demonstrates high reusability, maintaining consistent activity for up to six cycles. nih.gov

Another solvent-free approach involves microwave-assisted synthesis. The cyclocondensation reaction of 3-amino-1H-pyrazole-4-carbonitrile derivatives with certain reagents has been shown to proceed selectively under solvent-free conditions when heated in a direct beam microwave oven. researchgate.netnih.gov This technique not only eliminates the need for a solvent but can also lead to shorter reaction times and improved yields.

The table below summarizes the findings for solvent-free synthesis of aminopyrazole carbonitrile derivatives.

| Method | Reactants | Catalyst/Condition | Product Type | Yield | Reference |

| Mechanochemistry | Azo-linked aldehydes, Malononitrile, Phenylhydrazine | Fe3O4@SiO2@Tannic acid | 5-Amino-pyrazole-4-carbonitriles | High | nih.govrsc.org |

| Microwave Irradiation | 3-Amino-1H-pyrazole-4-carbonitrile derivatives, Dielectrophiles | Solvent-free, direct heating | Pyrazolo[1,5-a]pyrimidines | N/A | researchgate.netnih.gov |

Flow Chemistry for Scalable Synthesis

While flow chemistry, or continuous flow processing, is a powerful technology for the scalable and safe synthesis of various heterocyclic compounds, including many pyrazole derivatives nih.govmdpi.comnih.gov, specific applications of this methodology for the synthesis of this compound have not been detailed in the reviewed literature. The use of flow chemistry can enhance reaction control, improve safety by minimizing the accumulation of hazardous intermediates, and facilitate seamless scalability from laboratory to industrial production. galchimia.com Although general methods for pyrazole synthesis in flow exist, such as those starting from anilines or acetophenones nih.govgalchimia.com, their direct adaptation to produce this compound is not documented in the available sources.

Optimization of Synthetic Pathways and Yields

Optimizing synthetic pathways is crucial for making chemical processes more efficient, cost-effective, and sustainable. Research into the synthesis of this compound and its precursors has focused on improving yields and reaction conditions.

A significant advancement is the use of novel nanocatalysts in multi-component reactions. For instance, a nano copper catalyst immobilized on a modified layered double hydroxide (LDH) has been shown to be highly active and selective for synthesizing 5-amino-1H-pyrazole-5-carbonitrile derivatives. This one-pot, three-component reaction of benzaldehydes, malononitrile, and phenylhydrazine in an eco-friendly H2O/EtOH solvent system at a mild temperature of 55 °C results in excellent yields and short reaction times. The catalyst also demonstrates good reusability over four consecutive cycles without significant loss of activity.

The synthesis of key precursors, such as 3-amino-5-aryl-1H-pyrazole-4-carbonitriles, has also been optimized. By reacting 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines, these precursors can be obtained in excellent yields. nih.gov The reaction conditions for this pathway are well-established, providing a reliable route to these advanced intermediates.

The following tables present data on the optimized synthesis of aminopyrazole carbonitrile derivatives.

Table 2.3.1: Catalyst Performance in a Three-Component Synthesis

| Catalyst | Amount (g) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| LDH@PTRMS@DCMBA@CuI | 0.05 | 55 | 15–27 | 85–93 | |

| Fe3O4@SiO2@Tannic acid | 0.1 | 80 | N/A | High | nih.gov |

Table 2.3.2: High-Yield Synthesis of 3-Amino-5-Aryl-1H-Pyrazole-4-Carbonitrile Precursors

| Product | Starting Material | Solvent | Yield (%) | Reference |

| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile | Dioxane | 93 | nih.gov |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | (Z)-3-Amino-2-(4-chlorobenzoyl)-4,4,4-trichloro-2-butenenitrile | Dioxane | 95 | nih.gov |

| 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile | (Z)-3-Amino-4,4,4-trichloro-2-(thiophene-2-carbonyl)-2-butenenitrile | n-Propanol | 93 | nih.gov |

Chemical Reactivity and Derivatization Strategies of 3,5 Diamino 1h Pyrazole 4 Carbonitrile

Functional Group Transformations and Modifications of Amino Moieties

The exocyclic amino groups at positions 3 and 5 of the pyrazole (B372694) ring are nucleophilic and can readily participate in various reactions, allowing for the introduction of a wide array of substituents and the modulation of the compound's physicochemical properties.

The amino groups of 3,5-diamino-1H-pyrazole-4-carbonitrile can be acylated using various acylating agents such as acid chlorides and anhydrides. These reactions typically occur at the more nucleophilic exocyclic amino groups. The reactivity of the different nitrogen atoms in the molecule can be influenced by steric and electronic factors. For instance, in the analogous compound 3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, it has been observed that under mild conditions with acetic anhydride, the N(1)H of the pyrazole ring is a more reactive center for acetylation than the C(3)NH2 and C(6)NH2 groups. researchgate.net However, when the N(1) position is blocked, the C(3)NH2 group is preferentially acylated over the C(6)NH2 group. researchgate.net

A general procedure for the acylation of amino groups involves dissolving the substrate in a suitable solvent like pyridine (B92270) and adding the acylating agent, such as acetic anhydride. nih.gov The reaction is often carried out at room temperature until completion. nih.gov For 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a related compound, acylation with chloroacetyl chloride proceeds smoothly to yield 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com This suggests that this compound would similarly undergo acylation on its amino groups.

Table 1: Examples of Acylation Reactions on Related Aminopyrazole Structures

| Starting Material | Acylating Agent | Product | Reference |

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | mdpi.com |

| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Acetic anhydride | N(1)-acetyl, C(3)-acetyl, and C(6)-acetyl derivatives | researchgate.net |

Aminomethylation, such as the Mannich reaction, is another important transformation for amino-substituted pyrazoles. This reaction introduces an aminomethyl group onto the molecule, typically at a nucleophilic position. While specific studies on the aminomethylation of this compound are not extensively detailed in the provided context, the reactivity of similar compounds suggests its feasibility. For example, the aminomethylation of (Z)-5-amino-3-(2-aryl-1-cyanovinyl)-1H-pyrazole-4-carbonitriles with primary aromatic amines and formaldehyde (B43269) leads to the formation of tetrahydropyrazolo[1,5-a] beilstein-journals.orgresearchgate.nettriazine derivatives. researchgate.net This indicates that the amino groups on the pyrazole ring can act as nucleophiles in Mannich-type reactions. It is noted that the parent compound, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, had not been previously subjected to aminomethylation, highlighting a potential area for further investigation. researchgate.net

The amino groups of this compound can undergo nitrosation, most commonly through diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This reaction converts the primary amino groups into diazonium salts, which are versatile intermediates for the synthesis of various fused heterocyclic systems. The diazotization of 5-aminopyrazole-4-carbonitriles is a key step in the synthesis of pyrazolo[3,4-d] beilstein-journals.orgresearchgate.nettriazin-4-ones. researchgate.netresearchgate.netnih.gov The reaction is typically carried out in an acidic medium, such as a mixture of hydrochloric acid and acetic acid. The resulting diazonium intermediate can then undergo intramolecular cyclization to form the triazine ring. nih.gov The stability and subsequent reactivity of the diazonium salt can be influenced by the substituents on the pyrazole ring. researchgate.net

Cycloaddition and Heterocyclization Reactions for Fused Systems

The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the construction of various fused heterocyclic systems of medicinal and material interest.

One of the prominent applications of 5-aminopyrazole-4-carbonitrile, a close structural analog of the title compound, is in the synthesis of imidazo[1,2-b]pyrazoles. This is often achieved through the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgnih.gov This multicomponent reaction involves the condensation of an amidine (in this case, the aminopyrazole), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov The reaction proceeds in a facile, chemo- and regioselective manner to construct the imidazo[1,2-b]pyrazole core. beilstein-journals.org A one-pot, two-step protocol has been developed for the rapid synthesis of a library of these compounds with yields reaching up to 83%. beilstein-journals.org The reaction is typically promoted by a Lewis or Brønsted acid catalyst. beilstein-journals.org

Table 2: Synthesis of Imidazo[1,2-b]pyrazoles via the Groebke–Blackburn–Bienaymé Reaction

| Aldehyde | Isocyanide | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 2-(tert-Butyl)-6-chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyrazole-7-carbonitrile | 83 | beilstein-journals.org |

| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 2-(Cyclohexyl)-3-(4-methoxyphenyl)imidazo[1,2-b]pyrazole-7-carbonitrile | 75 | beilstein-journals.org |

| Benzaldehyde | Benzyl isocyanide | 2-Benzyl-3-phenylimidazo[1,2-b]pyrazole-7-carbonitrile | 65 | beilstein-journals.org |

The synthesis of pyrazolo[3,4-d] beilstein-journals.orgresearchgate.nettriazin-4-ones from 3-amino-1H-pyrazole-4-carbonitriles is a well-established synthetic route. nih.gov This transformation is achieved through the diazotization of the 3-amino group, followed by an intramolecular cyclization of the resulting diazonium intermediate. nih.gov The reaction is typically carried out under acidic conditions. nih.gov Specifically, 5-aminopyrazole-4-carbonitriles can be conveniently converted to 7-substituted 3,7-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgresearchgate.nettriazin-4-ones by direct diazotization in a hydrochloric acid medium. researchgate.net The reaction is believed to proceed through the in situ hydrolysis of the nitrile group to a carboxamide, followed by diazotization and cyclization. The yields of the pyrazolotriazinones are generally good to very good, depending on the substituent at the N-1 position of the pyrazole ring.

Table 3: Synthesis of Pyrazolo[3,4-d] beilstein-journals.orgresearchgate.nettriazin-4-ones from Aminopyrazoles

| N-1 Substituent of Aminopyrazole | Product | Yield (%) | Reference |

| Phenyl | 7-Phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgresearchgate.nettriazin-4-one | 77.0 | researchgate.net |

| p-Fluorophenyl | 7-(4-Fluorophenyl)-3,7-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgresearchgate.nettriazin-4-one | - | researchgate.net |

| Benzyl | 7-Benzyl-3,7-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgresearchgate.nettriazin-4-one | 50.0 | researchgate.net |

| tert-Butyl | 7-(tert-Butyl)-3,7-dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgresearchgate.nettriazin-4-one | 47.0 | researchgate.net |

Generation of Imidazo[4,5-c]pyrazoles

The synthesis of fused imidazo[4,5-c]pyrazoles from this compound can be achieved through cyclization reactions involving the vicinal amino groups at positions 3 and the ring nitrogen at position 2 or the amino group at position 5 and the ring nitrogen at position 1. A common strategy involves the reaction with a one-carbon electrophile, such as orthoesters or cyanogen (B1215507) bromide, which first forms an intermediate that subsequently undergoes intramolecular cyclization.

Another approach involves a copper-catalyzed intramolecular N-arylation. While not directly demonstrated on this compound, a synthetic route to 4-substituted imidazo[4,5-c]pyrazoles has been developed based on the cyclization of N'-(4-halopyrazol-5-yl)amidines under copper-catalyzed cross-coupling conditions. mdpi.com This methodology suggests that if one of the amino groups of this compound is converted into an amidine, a subsequent intramolecular cyclization could lead to the formation of the imidazo[4,5-c]pyrazole (B1259334) ring system.

A plausible reaction pathway for the formation of an imidazo[4,5-c]pyrazole from this compound using an orthoformate is depicted below:

| Step | Description |

| 1 | The 3-amino group of this compound attacks one of the electrophilic carbon atoms of the orthoformate, leading to the elimination of an alcohol molecule and the formation of an ethoxymethylideneamino intermediate. |

| 2 | The adjacent endocyclic nitrogen atom (N2) of the pyrazole ring then acts as a nucleophile, attacking the same carbon atom. |

| 3 | This is followed by the elimination of a second molecule of alcohol, resulting in the formation of the imidazole (B134444) ring fused to the pyrazole core. |

Reactivity with Dielectrophilic Agents to Form Pyrazolo[1,5-a]pyrimidines and Other Ring Systems

The reaction of this compound with various 1,3-dielectrophilic agents is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.org The reaction proceeds through a condensation mechanism where the exocyclic amino group at the 5-position and the ring nitrogen at the 1-position of the pyrazole act as nucleophiles, attacking the two electrophilic centers of the dielectrophile.

The regioselectivity of this reaction is often dependent on the nature of the dielectrophile and the reaction conditions. For instance, the condensation of 5-amino-3-substituted-1H-pyrazoles with unsymmetrical β-dicarbonyl compounds can lead to the formation of two isomeric pyrazolo[1,5-a]pyrimidines.

A study on the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with 3-aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones in boiling acetic acid resulted in the formation of novel 4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolines. nih.gov

The following table summarizes representative examples of the reaction of aminopyrazoles with dielectrophiles:

| Aminopyrazole Derivative | Dielectrophile | Product | Yield (%) | Reference |

| 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | Enaminone | 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Good | researchgate.netchim.it |

| 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Enaminonitrile | 5-Substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Good | researchgate.netchim.it |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 3-Aryl-2,4-di(ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanone | 4,5,6,7,8,9-Hexahydropyrazolo[1,5-a]quinazoline | 15-22 | nih.gov |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. nih.gov In the context of this compound, this reaction can be utilized in a few ways. While the pyrazole itself does not possess a sufficiently acidic C-H bond for direct Knoevenagel condensation, its derivatives, such as a formyl-pyrazole, can readily undergo this reaction.

For instance, the reaction of a pyrazole aldehyde with an active methylene (B1212753) compound like malononitrile (B47326), catalyzed by a mild base, would yield a pyrazolyl-substituted α,β-unsaturated dinitrile. researchgate.net The amino groups on the pyrazole ring can also act as internal bases to catalyze such condensations.

Furthermore, the amino groups of this compound can react with carbonyl compounds to form Schiff bases (imines). If the carbonyl compound also contains an α-methylene group, a subsequent intramolecular Knoevenagel-type condensation could lead to the formation of fused ring systems.

A study has shown that the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with aromatic aldehydes in the presence of catalytic amounts of morpholine (B109124) leads to the formation of Knoevenagel condensation products. mdpi.com

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring in this compound is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being influenced by the electronic effects of the substituents. The two amino groups are strongly activating and ortho-, para-directing, while the cyano group is deactivating and meta-directing.

Nucleophilic Substitution: The C4 position of the pyrazole ring, situated between the two amino groups and adjacent to the electron-withdrawing cyano group, is electron-deficient and thus activated towards nucleophilic attack. A relevant example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In a related system, 3,5-dinitropyrazole undergoes amination at the C4 position upon treatment with 1,1,1-trimethylhydrazinium (B8733633) iodide in the presence of a strong base. This suggests that a similar substitution could be possible on the 4-cyano-3,5-diaminopyrazole, allowing for the introduction of various nucleophiles at the C4 position.

Electrophilic Substitution: The electron-rich nature of the pyrazole ring, enhanced by the two amino groups, facilitates electrophilic substitution reactions. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. The presence of the amino groups at C3 and C5 would further direct incoming electrophiles to the C4 position. Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group at the C4 position.

Halogenation: Introduction of a halogen atom at the C4 position.

Sulfonation: Introduction of a sulfonic acid group at the C4 position.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, likely at the C4 position.

Radical-Mediated C-N Bond Activation in Related Pyrazoles

Recent research has demonstrated the feasibility of radical-mediated C-N bond activation in pyrazole systems. A study on 3,5-diamino-4-nitro-1H-pyrazole, a closely related analogue of the title compound, has shown that a nitrogen-centered radical can initiate the cleavage of a C-N bond.

In this reported work, N-bromosuccinimide was used as a radical initiator to achieve C-N bond cleavage with high efficiency. This reaction proceeded under mild conditions and led to the formation of a precursor that could be further transformed into energetic compounds. The mechanism involves the formation of a nitrogen-centered radical, which undergoes a denitrogenation process.

Spectroscopic and Structural Characterization of 3,5 Diamino 1h Pyrazole 4 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of pyrazole (B372694) derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectra of various 5-amino-1H-pyrazole-4-carbonitrile derivatives, characteristic signals are observed. The protons of the amino group (NH₂) typically appear as a broad singlet. For instance, in 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, the NH₂ protons resonate at δ 6.50 ppm, while the NH proton of the pyrazole ring appears as a broad singlet at δ 12.16 ppm. nih.govmdpi.com Aromatic protons present in substituents display complex multiplet patterns, as seen in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, where multiplets are observed between δ 7.28-7.62 ppm. rsc.org In derivatives containing hydroxyl groups, such as azo-linked 5-amino-pyrazole-4-carbonitriles, the OH proton signal can be found at a downfield chemical shift, around δ 10.60 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atom of the nitrile group (C≡N) is typically observed in the range of δ 112-120 ppm. rsc.org The carbon atoms of the pyrazole ring also show characteristic chemical shifts. For example, in 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the pyrazole and phenyl carbons appear at various shifts, including prominent signals at δ 160.08, 151.20, and 144.52 ppm. rsc.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for 3,5-Diamino-1H-Pyrazole-4-Carbonitrile Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 7.62 (t, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |

| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | 12.16 (br s, 1H, NH), 7.80 (d, 2H), 7.41-7.46 (m, 3H), 6.50 (s, 2H, NH₂) | Not specified in provided sources. |

| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 10.60 (s, 1H, OH), 8.25 (s, 2H, NH₂), 7.90 (dd, 2H), 7.80 (dd, 1H), 7.66 (dd, 2H), 7.28 (t, 2H), 7.04–7.11 (m, 4H), 6.82 (t, 1H) | Not specified in provided sources. |

| 6-Acetyl-2-(cyanomethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 8.93 (s, 1H, H-pyrimidine), 8.05 (s, 1H, CH), 7.03, 7.77 (2d, 4H, H-Aromatic), 3.16 (s, 6H, N(CH₃)₂), 2.72 (s, 3H, CH₃CO), 2.45 (s, 3H, CH₃) | Not specified in provided sources. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the pyrazole derivatives. The spectra of these compounds are marked by distinct absorption bands corresponding to various vibrational modes.

A strong, sharp absorption band for the nitrile group (C≡N) is consistently observed in the region of 2182–2232 cm⁻¹. nih.govmdpi.comnih.govcu.edu.eg The N-H stretching vibrations of the amino (NH₂) and pyrazole (NH) groups give rise to broad or sharp bands in the range of 3137–3485 cm⁻¹. nih.govmdpi.comrsc.orgnih.govconnectjournals.com For instance, in 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, bands at 3348, 3303 cm⁻¹ are attributed to the NH₂ group, and a band at 3193 cm⁻¹ corresponds to the pyrazole NH stretch. nih.govmdpi.com In derivatives containing a carbonyl group (C=O), a strong absorption is seen around 1615–1701 cm⁻¹. cu.edu.egconnectjournals.comekb.eg Azo-linked derivatives show an N=N stretching band around 1602-1683 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound Derivatives (cm⁻¹)

| Compound | ν(N-H) | ν(C≡N) | ν(C=O) / ν(N=N) | Other Key Bands |

|---|---|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346, 3313, 3208 | 2206 | - | 1632, 1600 (C=C) |

| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | 3348, 3303 (NH₂), 3193 (NH) | 2230 | - | - |

| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3292 | 2390 | 1602 (N=N) | 3064 (O-H), 1255 (C-O), 1002 (C-Cl) |

| 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile | - | 2230 | 1696 | - |

Mass Spectrometry (MS-EI, HRMS)

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the synthesized pyrazole derivatives, confirming their elemental composition. In electron ionization mass spectrometry (MS-EI), the molecular ion peak (M)⁺ is often observed, which corresponds to the molecular weight of the compound. For example, 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile shows a molecular ion peak at m/z = 184, and its 4-chlorophenyl analog is observed at m/z = 218. nih.govmdpi.com Similarly, 3-amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile displays its (M)⁺ peak at m/z = 190. mdpi.com These findings are crucial for confirming the successful synthesis of the target molecules. nih.govmdpi.comconnectjournals.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is compared with the theoretically calculated values to verify the empirical formula of the synthesized pyrazole derivatives. The close agreement between the found and calculated percentages serves as strong evidence for the purity and identity of the compounds. nih.govmdpi.comnih.govekb.eg

Table 3: Elemental Analysis Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile nih.govmdpi.com | C₁₀H₈N₄ | C, 65.21; H, 4.38; N, 30.42 | C, 65.03; H, 4.57; N, 30.12 |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile mdpi.com | C₁₀H₇ClN₄ | C, 54.93; H, 3.23; N, 25.62 | C, 55.07; H, 3.46; N, 25.54 |

| 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile mdpi.com | C₈H₆N₄S | C, 50.51; H, 3.18; N, 29.45; S, 16.86 | C, 50.63; H, 3.02; N, 29.57; S, 17.02 |

| 5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile nih.gov | C₂₂H₁₅N₇O₃ | C, 62.11; H, 3.55; N, 23.05 | C, 62.09; H, 3.57; N, 23.06 |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of molecules, including bond lengths, bond angles, and intermolecular interactions in the solid state.

X-ray diffraction studies on derivatives such as 3,5-diamino-4-benzyl-1H-pyrazole reveal specific molecular conformations. nih.gov For instance, in 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the dihedral angle between the pyrazole and benzene (B151609) ring planes was determined to be 69.48 (7)°. researchgate.net The conformation of substituents on the pyrazole ring can vary; for example, the orientation of methoxy (B1213986) groups in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide differs across its various crystal structures. cardiff.ac.uk These studies show that while molecules may interconvert between conformers in solution, they adopt a specific, energetically favorable conformation in the crystalline state. nih.gov

The crystal packing of pyrazole derivatives is significantly influenced by a network of intermolecular interactions. nih.gov Hydrogen bonding is a dominant feature, with the pyrazole ring's N-H group and the amino substituents acting as hydrogen bond donors. mdpi.com The pyrazole ring nitrogen can also act as a hydrogen bond acceptor. epa.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,5-diamino-1H-pyrazole-4-carbonitrile, DFT calculations can provide insights into its molecular geometry, electronic properties, and reactivity.

Researchers have employed DFT calculations on various pyrazole (B372694) derivatives to understand their fundamental properties. researchgate.netnih.gov These studies typically involve geometry optimization to find the most stable conformation of the molecule. Following optimization, calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are performed. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. arabjchem.orgbohrium.com A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic regions. For this compound, the amino groups would be expected to be electron-rich (nucleophilic), while the nitrile group would be electron-poor (electrophilic). This information is valuable for predicting how the molecule might interact with other molecules or biological targets. researchgate.net

| Parameter | Description | Significance for this compound |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy three-dimensional arrangement of atoms. | Provides the most stable structure for further calculations. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies regions for electrophilic and nucleophilic attack. |

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict how a small molecule like this compound might interact with a protein target.

The general process of molecular docking involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein). The ligand is then placed in the binding site of the receptor, and its conformational flexibility is explored to find the best binding pose. A scoring function is used to estimate the binding affinity, with lower binding energies typically indicating a more stable complex. researchgate.net

Studies on various pyrazole derivatives have demonstrated their potential to interact with a range of biological targets, including kinases, carbonic anhydrases, and DNA gyrase. nih.govresearchgate.netjohnshopkins.eduijpbs.com For instance, docking studies have shown that pyrazole derivatives can form hydrogen bonds and other non-covalent interactions with key amino acid residues in the active site of these proteins. These interactions are crucial for the inhibitory activity of the compounds. Given the presence of multiple hydrogen bond donors (the amino groups) and acceptors (the pyrazole nitrogens and the nitrile group) in this compound, it is plausible that this compound could also form strong interactions with various protein targets.

| Protein Target Class | Potential Interactions with this compound | Example Docking Score (Illustrative) |

|---|---|---|

| Protein Kinases | Hydrogen bonding with hinge region residues. | -8.5 kcal/mol |

| Carbonic Anhydrases | Coordination with the active site zinc ion and hydrogen bonding with surrounding residues. | -7.9 kcal/mol |

| DNA Gyrase | Interactions with the ATP-binding pocket. | -9.2 kcal/mol |

In Silico Prediction of Bioavailability Parameters

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in identifying compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For a novel compound like this compound, predicting its bioavailability parameters is a crucial step in assessing its drug-likeness.

One of the most common sets of rules used to evaluate drug-likeness is Lipinski's Rule of Five. These rules state that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 daltons, a logP (a measure of lipophilicity) of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Computational tools can quickly calculate these and other properties for a given chemical structure. semanticscholar.org

Other important parameters that can be predicted in silico include aqueous solubility, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. johnshopkins.edu For pyrazole derivatives, various studies have reported the in silico prediction of their ADME properties to assess their potential as drug candidates. semanticscholar.org

| Parameter | Predicted Value for this compound (Illustrative) | Significance |

|---|---|---|

| Molecular Weight | 137.13 g/mol | Complies with Lipinski's Rule of Five (<500). |

| logP | -0.5 | Indicates good hydrophilicity. |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule of Five (≤5). |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule of Five (≤10). |

| Aqueous Solubility | High | Favorable for absorption. |

| BBB Penetration | Low | May be desirable depending on the therapeutic target. |

Structure-Activity Relationship (SAR) Analysis through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational modeling plays a significant role in SAR analysis by identifying key structural features that are important for activity. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

For pyrazole derivatives, QSAR studies have been conducted to develop models that can predict their activity against various targets, such as cancer cell lines. nih.gov These models are built using a set of compounds with known activities and a range of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

In the context of this compound, a computational SAR study would involve synthesizing and testing a series of derivatives with modifications at the amino and pyrazole ring positions. The resulting data could then be used to build a QSAR model to identify the structural requirements for optimal activity. For example, such a model might reveal that bulky substituents on the amino groups decrease activity, while electron-withdrawing groups on the pyrazole ring enhance it.

| Structural Modification | Hypothesized Effect on Activity (Illustrative) | Rationale |

|---|---|---|

| Alkylation of amino groups | Decrease | May disrupt hydrogen bonding interactions with the target. |

| Substitution on the pyrazole N-H | Variable | Could be used to modulate solubility and other properties. |

| Replacement of the nitrile group | Decrease | The nitrile group may be a key pharmacophoric feature. |

Biological and Biomedical Research Applications of 3,5 Diamino 1h Pyrazole 4 Carbonitrile Derivatives

Antimicrobial and Anti-Biofilm Activities

Derivatives of 3,5-diamino-1H-pyrazole-4-carbonitrile have emerged as promising agents in the fight against microbial pathogens. Their efficacy spans a range of activities, including the disruption of bacterial biofilms, direct action against mycobacteria, and broader antibacterial and antifungal effects.

Anti-Pseudomonas aeruginosa Biofilm Dispersal Mechanisms (c-di-GMP modulation)

A significant challenge in treating bacterial infections is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that protects them from antibiotics and host immune responses. Derivatives of this compound, specifically 4-arylazo-3,5-diamino-1H-pyrazoles, have been identified as potent anti-biofilm agents. nih.gov These compounds function by modulating the levels of the bacterial second messenger, cyclic di-guanosine monophosphate (c-di-GMP). nih.govnih.gov

High intracellular levels of c-di-GMP typically promote biofilm formation, while lower levels lead to biofilm dispersal. nih.gov The pyrazole (B372694) derivatives stimulate the activity of phosphodiesterase (PDE) enzymes, such as BifA in Pseudomonas aeruginosa, which are responsible for the degradation of c-di-GMP. nih.govnih.gov This reduction in c-di-GMP levels triggers the dispersal of established biofilms, rendering the bacteria more susceptible to conventional antibiotics. nih.gov Structure-activity relationship (SAR) studies on these pyrazole derivatives have been conducted to optimize their anti-biofilm potency. nih.gov

Table 1: Efficacy of 3,5-Diamino-1H-pyrazole Derivatives in Reducing c-di-GMP Levels in P. aeruginosa Data sourced from SAR studies on 4-arylazo-3,5-diamino-1H-pyrazole analogues. nih.gov

| Compound Name | Phenyl Ring Substitution | c-di-GMP Level Reduction (%) |

| 4-((3-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | 3-Fluoro | 73 |

| 4-((2-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | 2-Fluoro | 91 |

| 4-((2,6-difluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | 2,6-Difluoro | 88 |

| 4-((2-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | 2-Chloro | 87 |

| 4-((2-bromophenyl)diazenyl)-1H-pyrazole-3,5-diamine | 2-Bromo | 84 |

Antitubercular and Antimycobacterial Activity against Mycobacterium tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Research has identified several pyrazole derivatives with significant antitubercular activity. researchgate.netjapsonline.com These compounds have shown efficacy against the H37Rv strain of M. tuberculosis, with some exhibiting potency comparable to the first-line drug isoniazid. researchgate.net

The mechanisms of action for these pyrazole derivatives are varied. Some function by inhibiting essential mycobacterial enzymes like CYP121A1 or the membrane protein MmpL3, which is crucial for transporting cell wall components. rsc.orgcardiff.ac.uknih.gov Another identified mechanism involves the induction of autophagy in host macrophages, which helps to clear the intracellular bacteria. nih.gov The diverse mechanisms underscore the potential of the pyrazole scaffold in developing new antitubercular drugs to overcome resistance.

Table 2: Antitubercular Activity of Pyrazole Derivatives against M. tuberculosis H37Rv Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a compound that inhibits visible bacterial growth.

| Compound Class | Specific Derivative Example | MIC (µg/mL) | Reference |

| Pyrazole-4-carboxamides | N-(3-chlorophenyl)-3-hydroxy-1-phenyl-1H-pyrazole-4-carboxamide | 3.12 | japsonline.com |

| 3,5-diaryl-4,5-dihydro-1H-pyrazoles | 4-(4,5-dihydro-5-(4-methoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide | 0.41 | researchgate.net |

| Imidazole (B134444) diarylpyrazoles | Imidazole derivative 11f | 3.95 | rsc.org |

| 1,3,5-trisubstituted pyrazoles | Compound 6 (a 1,3,5-trisubstituted pyrazole) | 1.56 | nih.gov |

Broader Spectrum Antibacterial and Antifungal Efficacy

Beyond their specific action against P. aeruginosa biofilms and M. tuberculosis, derivatives of this compound have demonstrated a wide range of antimicrobial activities. frontiersin.orgfrontiersin.org Studies have confirmed their efficacy against various Gram-positive and Gram-negative bacteria, as well as several fungal species. frontiersin.orgfrontiersin.org For example, certain 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have shown activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The broad-spectrum activity suggests that these compounds could be developed into versatile therapeutic agents for a variety of infectious diseases. The antimicrobial effectiveness is often linked to the specific substitutions on the pyrazole ring, highlighting the importance of chemical synthesis in optimizing their biological activity. frontiersin.orgfrontiersin.org

Table 3: Broad-Spectrum Antimicrobial Activity of 2,3-dihydro-1H-pyrazole-4-carbonitrile Derivatives Data represents the Minimum Inhibitory Concentration (MIC) in µg/mL. frontiersin.org

| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |

| 4a | 12.5 | 25 | 25 |

| 4c | 3.12 | 6.25 | 3.12 |

| 4d | 3.12 | 3.12 | 3.12 |

| 4k | 6.25 | 6.25 | 6.25 |

Anticancer Research and Cytotoxic Effects

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for their potential as anticancer agents. nih.govsrrjournals.com These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes involved in cell cycle progression and by inducing cell death in cancer cells.

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is regulated by a family of enzymes called cyclin-dependent kinases (CDKs), and their deregulation is a hallmark of cancer. nih.gov Pyrazole derivatives have been designed and synthesized as potent inhibitors of CDKs, particularly CDK2. nih.govrsc.orgnih.gov By blocking the activity of these kinases, the compounds can halt the proliferation of cancer cells. nih.gov

Numerous studies have reported pyrazole-based compounds with high inhibitory activity against CDK2, with some showing IC₅₀ values in the nanomolar range. rsc.orgnih.gov The development of selective CDK inhibitors is a key strategy in targeted cancer therapy, and the pyrazole core has proven to be an excellent starting point for designing such molecules. mdpi.commdpi.comnih.gov

Table 4: Inhibitory Activity of Pyrazole Derivatives against Cyclin-Dependent Kinase 2 (CDK2) IC₅₀ and Kᵢ values represent the concentration required for 50% inhibition and the inhibition constant, respectively, indicating the potency of the compounds.

| Compound Class | Specific Derivative Example | Activity Metric | Potency | Reference |

| Diphenyl-1H-pyrazoles | Compound 9c | IC₅₀ | 29.31 nM | nih.gov |

| Pyrazole-based analogs | Compound 9 | IC₅₀ | 0.96 µM | rsc.org |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Compound 15 | Kᵢ | 0.005 µM | mdpi.com |

| Indole-pyrazole derivatives | Compound 33 | IC₅₀ | 0.074 µM | nih.gov |

Mechanisms of Cytotoxicity in Cancer Cell Lines

In addition to CDK inhibition, pyrazole derivatives exhibit cytotoxic effects against a wide array of cancer cell lines through multiple mechanisms. srrjournals.comnih.govnih.gov These mechanisms include the inhibition of other crucial protein kinases like EGFR, VEGFR-2, and AKT, disruption of tubulin polymerization, induction of apoptosis (programmed cell death), and inhibition of the mTOR signaling pathway. srrjournals.commdpi.comnih.govrsc.org

The cytotoxic activity has been demonstrated in various cancer types, including breast, colon, lung, and liver cancer cell lines. srrjournals.comijnrd.org The specific effect and potency often depend on the cell line and the chemical structure of the pyrazole derivative, indicating a potential for developing targeted therapies. nih.govresearchgate.net For instance, some derivatives show selective cytotoxicity towards cancer cells while having minimal effect on healthy cells. srrjournals.com

Table 5: Cytotoxic Activity (IC₅₀, µM) of Pyrazole Derivatives in Various Human Cancer Cell Lines IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | Reference |

| Pyrazole benzamide (B126) derivative | 4.98 | 7.74 | - | - | srrjournals.com |

| Indole-pyrazole derivative 33 | 23.7 | 19.4 | 16.5 | 13.9 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative 29 | 17.12 | - | 29.95 | 10.05 | mdpi.com |

| TOSIND (a pyrazole derivative) | - | - | - | - | nih.govresearchgate.net |

| PYRIND (a pyrazole derivative) | 39.7 | - | - | - | nih.govresearchgate.net |

Note: The IC₅₀ for TOSIND against MDA-MB-231 (another breast cancer cell line) was 17.7 µM. nih.govresearchgate.net

Other Pharmacological and Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide array of pharmacological and biological activities beyond their primary applications. These compounds have been investigated for their potential therapeutic effects in various domains, including inflammation, central nervous system disorders, viral infections, and metabolic complications.

Anti-inflammatory Properties

The pyrazole nucleus is a key feature in several established anti-inflammatory drugs, such as celecoxib. mdpi.comresearchgate.net Consequently, numerous derivatives of this compound have been synthesized and evaluated for their anti-inflammatory potential. mdpi.comresearchgate.net

Research has shown that certain pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study involving the synthesis of 18 pyrazole derivatives coupled with pyrazoline demonstrated notable anti-inflammatory activity in both in vitro and in vivo models. tandfonline.com Specifically, compound 9b in this study showed a 66.4% inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF)-α release, which was superior to the positive control drug, dexamethasone (B1670325) (DXMS). tandfonline.com Furthermore, compounds 4a, 4b, 5a, 5b, and 6b displayed comparable inhibitory activity to DXMS. tandfonline.com In a xylene-induced ear edema model in vivo, compound 4a exhibited a 48.71% inhibition of edema, which was more effective than DXMS (47.18%). tandfonline.com

Another study focused on a new series of coupled benzofuran (B130515) derivatives containing a trifluoromethyl group and a pyrazole moiety. researchgate.net Several of these compounds, namely 5b, 5c, and 6c, revealed significant anti-inflammatory activity. researchgate.net The mechanism of action for many pyrazole-based anti-inflammatory agents is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. researchgate.net

| Compound | In Vitro Model (LPS-induced TNF-α release) | In Vivo Model (Xylene-induced ear edema) | Reference |

|---|---|---|---|

| 9b | 66.4% inhibition (superior to DXMS) | 43.67% inhibition | tandfonline.com |

| 4a | Comparable to DXMS | 48.71% inhibition (more effective than DXMS) | tandfonline.com |

| 4b | Comparable to DXMS | 36.82% inhibition | tandfonline.com |

| 5a | Comparable to DXMS | 27.65% inhibition | tandfonline.com |

| 5b | Comparable to DXMS | 45.87% inhibition | tandfonline.com |

| 6b | Comparable to DXMS | 31.78% inhibition | tandfonline.com |

| 5b, 5c, 6c | Significant anti-inflammatory activity | Not specified | researchgate.net |

Antidepressant and Anticonvulsant Effects

The pyrazole structure is a known pharmacophore for central nervous system (CNS) disorders, with demonstrated tranquillizing, muscle relaxant, psychoanaleptic, anticonvulsant, and antidepressant activities. minia.edu.eg

In one study, novel pyrazole derivatives were synthesized and evaluated for their antidepressant and anticonvulsant activities. minia.edu.egnih.gov Compounds 4a and 4b exhibited marked antidepressant activity, nearly twice that of the standard drug imipramine (B1671792) at a 10 mg/kg dose level in the tail suspension behavioral despair test. minia.edu.egnih.govbohrium.com Several other compounds (5c, 11c, 4c, 11d, 11a, and 11b) also showed good antidepressant activity, ranging from 66.40% to 88.60% of the activity of imipramine. minia.edu.eg

Regarding anticonvulsant effects, compounds 11b, 11a, and 11d from the same study displayed a remarkable protective effect against pentylenetetrazole (PTZ)-induced clonic seizures in mice at a 20 mg/kg dose. minia.edu.egnih.govbohrium.com Their efficacy was comparable to phenobarbital (B1680315) sodium and more potent than phenytoin (B1677684) sodium at a 30 mg/kg dose level. minia.edu.egnih.gov Another study identified compound 7h as a potent anticonvulsive agent in both maximal electroshock seizure and subcutaneous pentylenetetrazole assays in mice. researchgate.netnih.gov

| Compound | Activity | Model | Key Finding | Reference |

|---|---|---|---|---|

| 4a, 4b | Antidepressant | Tail suspension test | Nearly twice the activity of imipramine | minia.edu.egnih.govbohrium.com |

| 11b, 11a, 11d | Anticonvulsant | PTZ-induced seizures | Remarkable protective effect, comparable to phenobarbital | minia.edu.egnih.govbohrium.com |

| 7h | Anticonvulsant | Maximal electroshock seizure and subcutaneous pentylenetetrazole assays | Most potent anticonvulsive agent in the series | researchgate.netnih.gov |

Antiviral Activity

Derivatives of this compound have emerged as promising candidates for antiviral therapies. mdpi.comnih.gov Research has explored their efficacy against a range of viruses.

For instance, a series of pyrazole derivatives containing an oxime moiety were synthesized and tested for their antiviral activities. researchgate.net Compounds 4a and 4g showed inactivation effects against the Tobacco Mosaic Virus (TMV) with EC50 values of 58.7 and 65.3 µg/mL, respectively, comparable to the commercial product Ningnanmycin (EC50 = 52.7 µg/mL). researchgate.net Another study on pyrazole-related nucleosides found that compounds 9b, 9c, and 9e were potent and selective cytotoxic agents against T-lymphocytes, and 9e also showed selective activity against coxsackie B1 virus. nih.gov

More recently, with the emergence of new viral threats, research has intensified. One study identified a pyrazole derivative, compound 11, with inhibitory activity against the Chikungunya virus (ChikV), showing an IC50 of 14.15 µM. eurekaselect.com Furthermore, hydroxyquinoline-pyrazole derivatives have demonstrated promising antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, highlighting their potential as selective antiviral agents. rsc.orgnih.gov

| Compound(s) | Virus | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 4a | Tobacco Mosaic Virus (TMV) | EC50 = 58.7 µg/mL | researchgate.net |

| 4g | Tobacco Mosaic Virus (TMV) | EC50 = 65.3 µg/mL | researchgate.net |

| 9e | Coxsackie B1 | Selective activity | nih.gov |

| 11 | Chikungunya virus (ChikV) | IC50 = 14.15 µM | eurekaselect.com |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising antiviral activity | rsc.orgnih.gov |

Inhibition of Protein Glycation

Protein glycation, the non-enzymatic reaction between proteins and reducing sugars, leads to the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications. Pyrazole derivatives have been identified as potential inhibitors of this process. mdpi.comnih.gov

While specific studies focusing solely on this compound derivatives and protein glycation are limited in the provided context, the broader class of pyrazole compounds has been described as inhibitors of protein glycation. mdpi.comnih.gov This suggests a promising avenue for future research into the specific effects of this compound derivatives on the formation of AGEs and their potential therapeutic use in managing diabetic complications.

Enzyme Activation (e.g., PDE BifA)

In addition to inhibiting enzymes, certain pyrazole derivatives have been found to activate them. A notable example is the activation of the phosphodiesterase (PDE) BifA from Pseudomonas aeruginosa. This bacterium is a common cause of hospital-acquired infections, and its biofilm formation is a significant virulence factor. The intracellular levels of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) regulate this biofilm formation, and PDEs like BifA reduce these levels, leading to biofilm dispersal.

A study identified 4-arylazo-3,5-diamino-1H-pyrazoles as a novel class of anti-biofilm agents that work by stimulating the activity of BifA. nih.gov This research involved the synthesis and biological evaluation of 61 such compounds, leading to a comprehensive understanding of the structure-activity relationship (SAR) for these activators. nih.gov This discovery of small molecules that can activate PDEs presents a novel strategy for developing anti-biofilm drugs. nih.gov

Safety and Hazard Assessment in Chemical Processes

Risk Evaluation of Synthetic Pathways (e.g., Diazotization Step)

The synthesis of pyrazole (B372694) derivatives often involves a diazotization step, which is recognized as potentially hazardous. researchgate.netresearchgate.netpreprints.orgnih.gov The traditional laboratory-scale synthesis for a related compound, Disperazol, initially involves the formation of a diazonium ion from an aniline (B41778) precursor under cold acidic conditions. mdpi.com This ion is then quenched with malononitrile (B47326) to form an intermediate. mdpi.com However, diazonium salts can be unstable, and scaling up this batch process introduces risks associated with thermal control and the potential for runaway reactions.

To mitigate these risks during a scale-up from 1 gram to 400 grams, a significant process modification was implemented, shifting from batch processing to a safer, continuous-flow chemistry approach. researchgate.netnih.gov This updated pathway introduced two key safety enhancements:

Safer Reagents : Sodium nitrite (B80452) (NaNO₂) was replaced with tert-butyl nitrite (TBN) as the diazotizing agent. TBN is considered a safer alternative and allows the reaction to be conducted safely at higher temperatures. nih.gov

Flow Chemistry : The hazardous diazotization step was transformed into a manageable flow chemistry process. researchgate.net In this setup, the reactive and potentially unstable diazonium species is generated in situ and is consumed immediately in the subsequent reaction step within the same continuous flow. mdpi.com This method prevents the accumulation of significant quantities of the hazardous intermediate, thereby drastically reducing the associated risks. researchgate.net

The flow reaction was found to be slightly exothermic, necessitating a cooling mechanism, such as a fan placed next to the reactor coil, to maintain a constant temperature of 28°C. researchgate.netmdpi.com This careful temperature management is essential for ensuring the safety and efficiency of the synthesis on a larger scale.

Stability and Handling of Reaction Intermediates

The synthetic route to pyrazole derivatives involves several intermediate compounds whose stability and handling are critical safety considerations. In the synthesis of Disperazol, a derivative of 3,5-diamino-1H-pyrazole-4-carbonitrile, two key intermediates are formed before the final pyrazole ring closure.

The first crucial intermediate is the diazotized aniline (diazonium ion). mdpi.com Diazonium compounds are notoriously unstable, and their stability is influenced by the counterion; smaller ions like chlorides lead to lower stability, while larger ones like tetrafluoroborates offer higher stability. nih.gov In the lab-scale batch synthesis, this intermediate is stabilized under cold, acidic conditions before being used immediately. mdpi.com The large-scale flow chemistry process improves upon this by eliminating the need to stockpile the intermediate at all, as it is consumed instantly after formation. researchgate.net

The second key intermediate, referred to as intermediate D in the synthesis, is formed after the diazonium ion reacts with malononitrile. mdpi.com This intermediate is stable enough to be isolated by precipitation before proceeding to the next step, which is the ring-closure reaction with hydrazine (B178648). mdpi.com The ring-closure step itself is highly exothermic and requires the slow, dropwise addition of hydrazine hydrate (B1144303) while the intermediate is dissolved in a solvent slurry to control the reaction rate and temperature. mdpi.com

A safety assessment was also conducted on the final active compound (Compound E), which has a high nitrogen-to-carbon ratio (6:9), indicating potential explosivity. nih.gov Preliminary tests showed no significant degradation from mechanical stress or thermal stability tests. preprints.org A more extensive, OSHA-recommended safety assessment provided a detailed hazard profile.

| Parameter | Result | Remarks |

|---|---|---|

| Mechanical Sensitivity (Shock/Friction) | Not sensitive | Considered safe for transport. researchgate.netnih.gov |

| Minimum Autoignition Temperature (MIT) | 601°C | The temperature at which a dust cloud will ignite spontaneously. researchgate.net |

| Minimum Ignition Energy (MIE) | < 3 mJ | A dust cloud of the compound is sensitive to electrical sparks. researchgate.net |

| Explosion Severity (Kst) | > 300 bar·m/s | Classifies as an St3 explosive, indicating a very strong explosion. researchgate.net |

The assessment concluded that while the solid powder is not explosive, a dust cloud of the material is sensitive to ignition from electrical sparks and can cause a powerful deflagration. researchgate.net This highlights the importance of controlling dust and eliminating ignition sources when handling the dried, powdered intermediate and the final product.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Novel Derivatives with Tailored Bioactivity

The versatility of the pyrazole (B372694) core is a significant advantage for medicinal chemists, allowing for the synthesis of a wide array of analogues with modulated electronic and steric properties. bohrium.com Future research will focus on the rational design and synthesis of novel derivatives of 3,5-diamino-1H-pyrazole-4-carbonitrile to achieve tailored bioactivity. This involves strategic modifications of the core structure to enhance potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets.

Key synthetic strategies include:

Derivatization of Amino Groups: The amino groups at the 3- and 5-positions are nucleophilic and can be readily acylated, alkylated, or used as anchor points for building more complex heterocyclic systems. For instance, reaction with chloroacetyl chloride can furnish an intermediate that reacts with thiolates to create hybrid molecules combining pyrazole and nicotinonitrile units. researchgate.net

Annulation Reactions: The pyrazole ring can be fused with other rings to create polycyclic structures with unique pharmacological properties. A common approach involves the condensation of aminopyrazole precursors with various electrophiles to yield fused systems like pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.netekb.eg These reactions are often regioselective and can be facilitated by microwave assistance. mdpi.comresearchgate.net

Modification of the Nitrile Group: The carbonitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions to introduce different functionalities that can interact with biological targets.

The goal of these synthetic endeavors is to generate libraries of compounds for screening against various diseases. For example, by incorporating moieties known to interact with specific enzyme active sites, derivatives can be designed as targeted inhibitors for applications in oncology or inflammatory diseases. nih.govtandfonline.com Environmentally friendly, multi-component reactions are also being developed to produce novel 5-amino-pyrazole-4-carbonitriles efficiently. nih.govresearchgate.net

Table 1: Synthetic Strategies for Novel Derivatives

| Strategy | Reagents/Conditions | Resulting Compound Class | Reference(s) |

|---|---|---|---|

| Condensation | Dioxane, reflux | 3-Amino-5-substituted-1H-4-pyrazolecarbonitriles | mdpi.com |

| Cyclocondensation | Enaminones, microwave irradiation | Pyrazolo[1,5-a]pyrimidines | researchgate.netekb.eg |

| Mechanochemical Synthesis | Azo-linked aldehydes, malononitrile (B47326), phenylhydrazine (B124118) | Azo-linked 5-amino-pyrazole-4-carbonitriles | nih.gov |

| One-Pot Synthesis | Salicylaldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 2-cyanoacetohydrazide (B512044) | Chromeno[2,3-b]pyridine-fused pyrazoles | mdpi.com |

In-depth Elucidation of Molecular Mechanisms of Action

While various pyrazole derivatives have demonstrated promising biological activities, a comprehensive understanding of their molecular mechanisms of action is often lacking. Future research must prioritize the in-depth elucidation of how derivatives of this compound exert their therapeutic effects at the molecular level. This knowledge is crucial for optimizing lead compounds and predicting potential off-target effects.

Potential mechanisms and research approaches include:

Target Identification: Identifying the specific protein targets (e.g., enzymes, receptors) with which these compounds interact is a primary goal. Techniques such as affinity chromatography, proteomics, and computational target prediction can be employed.

Enzyme Inhibition: Many pyrazole-containing drugs function as enzyme inhibitors. nih.gov For instance, derivatives have been investigated as inhibitors of nitric oxide synthase (nNOS) and phosphodiesterase 4B (PDE4B). researchgate.net Future studies should screen new derivatives against panels of kinases, proteases, and other enzymes relevant to cancer and inflammation. nih.gov

Apoptosis Induction: In the context of oncology, a key mechanism is the induction of programmed cell death (apoptosis) in cancer cells. bohrium.com Studies have shown that some pyrazole derivatives can trigger apoptosis, and future work should focus on identifying the specific signaling pathways involved (e.g., caspase activation, Bcl-2 family protein modulation). bohrium.comaip.org

In Silico Modeling: Molecular docking and molecular dynamics simulations are powerful computational tools to predict and analyze the binding modes of pyrazole derivatives within the active sites of target proteins. aip.orgmdpi.com These studies can guide the rational design of more potent and selective analogues.

Table 2: Potential Molecular Targets for Pyrazole Derivatives

| Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Enzymes | Cyclooxygenase-2 (COX-2), Kinases, Topoisomerase I, Nitric Oxide Synthase (nNOS) | Inflammation, Cancer, Infectious Disease | nih.govtandfonline.comresearchgate.net |

| Receptors | Cannabinoid CB1 Receptor, Gamma-aminobutyric acid (GABA) receptors | Neurological Disorders | mdpi.comresearchgate.net |

| Structural Proteins | Tubulin | Cancer | smolecule.com |

| Apoptosis Regulators | Caspases, Bcl-2 family proteins | Cancer | bohrium.comaip.org |

Development of Advanced Formulations and Delivery Systems

The therapeutic efficacy of a drug candidate depends not only on its intrinsic activity but also on its pharmacokinetic properties, such as solubility, stability, and bioavailability. nih.gov Many promising heterocyclic compounds face challenges related to poor water solubility, which can limit their clinical translation. Future research should therefore focus on developing advanced formulations and delivery systems for derivatives of this compound.

Strategies to be explored include:

Nanotechnology-Based Systems: Encapsulating pyrazole derivatives in nanocarriers like liposomes, polymeric nanoparticles, or cyclodextrin (B1172386) inclusion complexes can significantly improve their solubility and biocompatibility. tandfonline.comaip.org These systems can also be engineered for targeted delivery to specific tissues, such as tumors, thereby enhancing efficacy and reducing systemic toxicity.

Prodrug Approaches: The chemical structure can be temporarily modified to create a prodrug with improved absorption and distribution characteristics. The prodrug is then converted to the active compound in the body.

Solubilizing Excipients: The use of co-solvents, surfactants, and other pharmaceutical excipients can enhance the dissolution and absorption of poorly soluble compounds.

These formulation strategies aim to optimize the delivery of the active agent to its site of action, ensuring that therapeutic concentrations are achieved and maintained.

Exploration of Therapeutic Potential and Preclinical Development

The broad spectrum of biological activities reported for pyrazole-based compounds underscores their significant therapeutic potential. nih.gov A systematic preclinical development pipeline is necessary to translate the initial promising findings for this compound derivatives into viable drug candidates.

Key areas for preclinical investigation include:

Anticancer Activity: Given the reported antitumor effects of many pyrazole analogues, future work should involve extensive in vitro screening against a diverse panel of human cancer cell lines. nih.govtandfonline.com Promising compounds should then be advanced to in vivo studies using animal models of cancer to evaluate their efficacy. aip.org

Antimicrobial and Antiviral Potential: Pyrazole derivatives have shown activity against various pathogens, including bacteria and viruses. bohrium.commdpi.commdpi.com New analogues should be tested against clinically relevant and drug-resistant strains of bacteria, as well as a range of viruses, such as human coronavirus. mdpi.comsmolecule.com

Anti-inflammatory Effects: The pyrazole scaffold is central to several anti-inflammatory drugs. nih.govnih.gov New derivatives should be evaluated in cellular and animal models of inflammation to assess their ability to modulate inflammatory pathways, such as the production of cytokines like TNF-α and IL-6. nih.gov

Structure-Activity Relationship (SAR) Studies: Throughout the preclinical development process, SAR studies are essential. tandfonline.comnih.gov By systematically altering the chemical structure and assessing the impact on biological activity, researchers can identify the key molecular features required for potency and selectivity, leading to the refinement of lead compounds.

This comprehensive preclinical evaluation will be critical for identifying the most promising candidates derived from the this compound core for advancement toward clinical trials.

常见问题

Q. What are the common synthetic routes for preparing 3,5-diamino-1H-pyrazole-4-carbonitrile and its derivatives?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or functionalization of pyrazole precursors. Key approaches include:

- Triazenylpyrazole precursors : Reacting triazenylpyrazole intermediates with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C, followed by purification via flash chromatography (yields up to 88%) .